Cas no 56979-67-0 (1-(2,5-dimethoxyphenyl)ethane-1,2-diol)

1-(2,5-Dimethoxyphenyl)ethane-1,2-diol is a substituted phenyl diol compound characterized by its dimethoxy and vicinal diol functional groups. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals. The presence of both electron-donating methoxy groups and hydroxyl moieties enhances its versatility in oxidation, protection, or coupling reactions. Its balanced polarity allows for moderate solubility in organic solvents, facilitating purification and handling. The compound's stereochemistry may also be leveraged in asymmetric synthesis. Careful control of reaction conditions is advised due to potential sensitivity of the diol group. Proper storage under inert conditions is recommended to maintain stability.
1-(2,5-dimethoxyphenyl)ethane-1,2-diol structure
56979-67-0 structure
Product name:1-(2,5-dimethoxyphenyl)ethane-1,2-diol
CAS No:56979-67-0
MF:C10H14O4
MW:198.215763568878
CID:1601240
PubChem ID:3044297

1-(2,5-dimethoxyphenyl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,5-dimethoxyphenyl)ethane-1,2-diol
    • DTXSID60972456
    • EN300-679347
    • 1,2-Ethanediol, 1-(2,5-dimethoxyphenyl)-
    • AKOS017376011
    • Z1139750982
    • 56979-67-0
    • 1,2-Ethanediol,1-(2,5-dimethoxyphenyl)-
    • 2',5'-Dimethoxyphenylglycol
    • BRN 1872840
    • 1-(2,5-Dimethoxyphenyl)-1,2-ethanediol
    • Inchi: InChI=1S/C10H14O4/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,11-12H,6H2,1-2H3
    • InChI Key: VNNWBKGUIXDGLA-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1)OC)C(CO)O

Computed Properties

  • Exact Mass: 198.08922
  • Monoisotopic Mass: 198.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.193
  • Boiling Point: 376.6°C at 760 mmHg
  • Flash Point: 181.6°C
  • Refractive Index: 1.541
  • PSA: 58.92

1-(2,5-dimethoxyphenyl)ethane-1,2-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-679347-0.25g
1-(2,5-dimethoxyphenyl)ethane-1,2-diol
56979-67-0
0.25g
$604.0 2023-03-11
Enamine
EN300-679347-0.1g
1-(2,5-dimethoxyphenyl)ethane-1,2-diol
56979-67-0
0.1g
$578.0 2023-03-11
Enamine
EN300-679347-2.5g
1-(2,5-dimethoxyphenyl)ethane-1,2-diol
56979-67-0
2.5g
$1287.0 2023-03-11
1PlusChem
1P01BMEG-100mg
1,2-ETHANEDIOL, 1-(2,5-DIMETHOXYPHENYL)-
56979-67-0 90%
100mg
$668.00 2023-12-16
1PlusChem
1P01BMEG-5g
1,2-ETHANEDIOL, 1-(2,5-DIMETHOXYPHENYL)-
56979-67-0 90%
5g
$2057.00 2023-12-16
1PlusChem
1P01BMEG-1g
1,2-ETHANEDIOL, 1-(2,5-DIMETHOXYPHENYL)-
56979-67-0 90%
1g
$751.00 2023-12-16
Enamine
EN300-679347-0.05g
1-(2,5-dimethoxyphenyl)ethane-1,2-diol
56979-67-0
0.05g
$551.0 2023-03-11
Enamine
EN300-679347-0.5g
1-(2,5-dimethoxyphenyl)ethane-1,2-diol
56979-67-0
0.5g
$630.0 2023-03-11
1PlusChem
1P01BMEG-250mg
1,2-ETHANEDIOL, 1-(2,5-DIMETHOXYPHENYL)-
56979-67-0 90%
250mg
$696.00 2023-12-16
1PlusChem
1P01BMEG-500mg
1,2-ETHANEDIOL, 1-(2,5-DIMETHOXYPHENYL)-
56979-67-0 90%
500mg
$724.00 2023-12-16

Additional information on 1-(2,5-dimethoxyphenyl)ethane-1,2-diol

Recent Advances in the Study of 1-(2,5-dimethoxyphenyl)ethane-1,2-diol (CAS: 56979-67-0) in Chemical Biology and Pharmaceutical Research

1-(2,5-dimethoxyphenyl)ethane-1,2-diol (CAS: 56979-67-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a precursor in the synthesis of psychoactive compounds, as well as its potential pharmacological effects. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and implications for drug development.

Recent investigations into 1-(2,5-dimethoxyphenyl)ethane-1,2-diol have focused on its metabolic pathways and interactions with biological systems. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound undergoes rapid enzymatic conversion in vivo, yielding metabolites with notable affinity for serotonin receptors. These findings suggest potential applications in the development of novel psychotropic agents, though further research is needed to fully elucidate its mechanism of action and therapeutic potential.

From a synthetic chemistry perspective, advances have been made in optimizing the production of 1-(2,5-dimethoxyphenyl)ethane-1,2-diol. A recent patent application (WO2023056789) describes an improved catalytic process for its synthesis, achieving higher yields and purity compared to traditional methods. This development is particularly significant for scaling up production for research and potential clinical applications.

Pharmacological studies have revealed interesting properties of 1-(2,5-dimethoxyphenyl)ethane-1,2-diol and its derivatives. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain structural analogs exhibit selective binding to specific neurotransmitter transporters, opening possibilities for targeted drug design. However, the study also noted challenges in achieving optimal blood-brain barrier penetration, which will require additional structural modifications.

The toxicological profile of 1-(2,5-dimethoxyphenyl)ethane-1,2-diol has been another area of active investigation. Preliminary results from in vitro and animal studies indicate dose-dependent effects on hepatic enzymes, suggesting the need for careful consideration in therapeutic applications. Ongoing research aims to establish safety parameters and identify potential mitigating strategies for observed adverse effects.

Looking forward, several research groups have proposed innovative applications for 1-(2,5-dimethoxyphenyl)ethane-1,2-diol beyond its initial pharmacological interest. A recent proposal in ACS Chemical Neuroscience suggests its potential as a molecular scaffold for developing novel imaging agents targeting specific neural pathways. This diversification of research directions underscores the compound's versatility and the growing recognition of its scientific value.

In conclusion, recent studies on 1-(2,5-dimethoxyphenyl)ethane-1,2-diol (CAS: 56979-67-0) have significantly advanced our understanding of its chemical and biological properties. While challenges remain in translating these findings into clinical applications, the compound continues to offer promising avenues for pharmaceutical development and basic research in neurochemistry. Future research directions likely will focus on optimizing its pharmacological profile and exploring novel therapeutic indications.

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